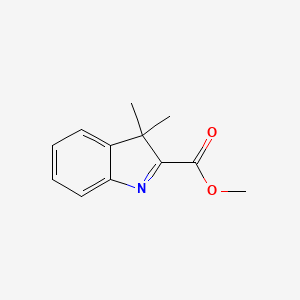
Methyl 6-(Isobutylamino)pyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(Isobutylamino)pyridazine-3-carboxylate is a chemical compound with the molecular formula C10H15N3O2 and a molecular weight of 209.25 g/mol . This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and applications in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(Isobutylamino)pyridazine-3-carboxylate typically involves the reaction of pyridazine derivatives with isobutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(Isobutylamino)pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyridazine compounds .
Applications De Recherche Scientifique
Methyl 6-(Isobutylamino)pyridazine-3-carboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Methyl 6-(Isobutylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes and physiological effects. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methyl 6-(Isobutylamino)pyridazine-3-carboxylate include other pyridazine derivatives such as:
- Pyridazine
- Pyridazinone
- 6-(Isobutylamino)pyridazine-3-carboxylic acid
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its isobutylamino group and methyl ester functionality contribute to its unique properties compared to other pyridazine derivatives .
Propriétés
Formule moléculaire |
C10H15N3O2 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
methyl 6-(2-methylpropylamino)pyridazine-3-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-7(2)6-11-9-5-4-8(12-13-9)10(14)15-3/h4-5,7H,6H2,1-3H3,(H,11,13) |
Clé InChI |
APAHJPYTEGODCA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC1=NN=C(C=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



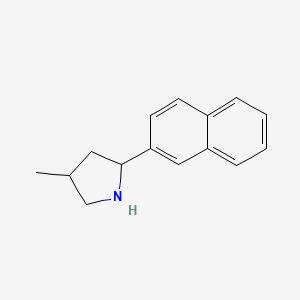
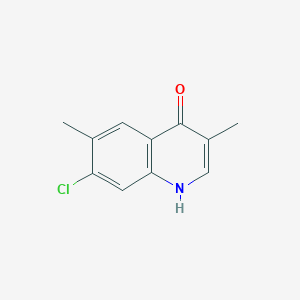
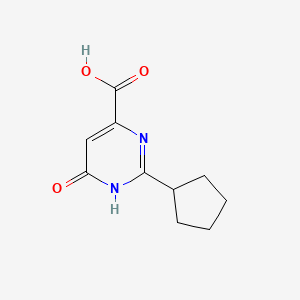
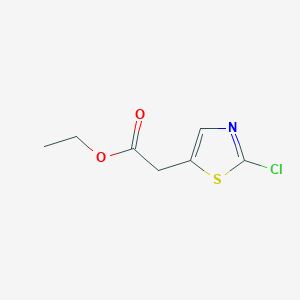
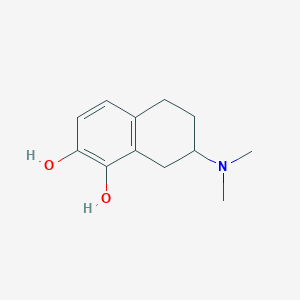
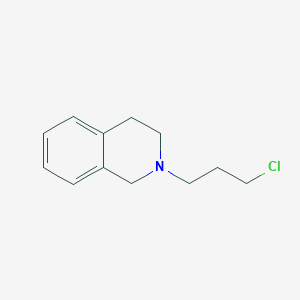
![Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15068941.png)
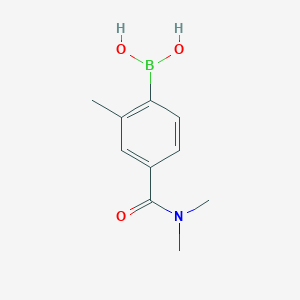
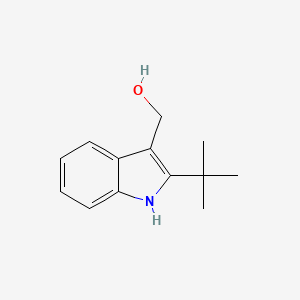
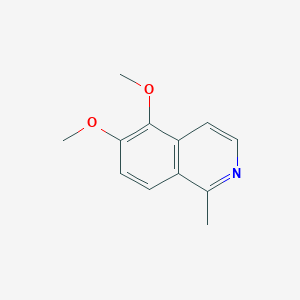
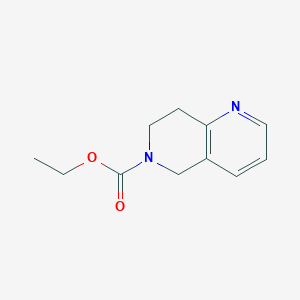
![(NZ)-N-[(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B15068964.png)
